molecular formula C12H17NO4 B11026963 2,4-dimethoxy-N-(2-methoxyethyl)benzamide

2,4-dimethoxy-N-(2-methoxyethyl)benzamide

Cat. No.: B11026963
M. Wt: 239.27 g/mol
InChI Key: VQSBTFKTXKWVGX-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-N-(2-methoxyethyl)benzamide is an organic compound characterized by the presence of methoxy groups attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-N-(2-methoxyethyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dimethoxybenzoic acid and 2-methoxyethylamine.

    Activation of Carboxylic Acid: The carboxylic acid group of 2,4-dimethoxybenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Amide Formation: The activated carboxylic acid reacts with 2-methoxyethylamine to form the desired benzamide. This reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxy-N-(2-methoxyethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO_4) or chromium trioxide (CrO_3).

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH_4).

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of 2,4-dimethoxybenzoic acid derivatives.

    Reduction: Formation of 2,4-dimethoxy-N-(2-methoxyethyl)aniline.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2,4-Dimethoxy-N-(2-methoxyethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N-(2-methoxyethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups may enhance its binding affinity and specificity towards these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dimethoxy-N-(2-methoxyethyl)benzamide is unique due to the presence of both methoxy and 2-methoxyethyl groups, which can influence its chemical reactivity, solubility, and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

2,4-dimethoxy-N-(2-methoxyethyl)benzamide

InChI

InChI=1S/C12H17NO4/c1-15-7-6-13-12(14)10-5-4-9(16-2)8-11(10)17-3/h4-5,8H,6-7H2,1-3H3,(H,13,14)

InChI Key

VQSBTFKTXKWVGX-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)C1=C(C=C(C=C1)OC)OC

Origin of Product

United States

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